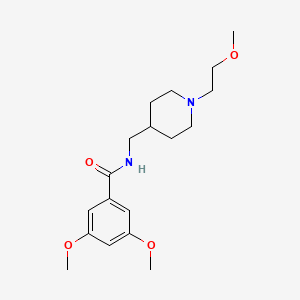
3,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a suitable amine and undergoing cyclization.
Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via alkylation reactions, using reagents such as methoxyethyl halides.
Coupling with Benzamide: The final step involves coupling the piperidine intermediate with a benzamide derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.
化学反应分析
Types of Reactions
3,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of thioethers or amides.
科学研究应用
3,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
作用机制
The mechanism of action of 3,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3,4-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
- 3,5-dimethoxy-N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)benzamide
- 3,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)ethyl)benzamide
Uniqueness
3,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and piperidine groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and development.
生物活性
3,5-Dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features. The compound comprises a benzamide core, a piperidine moiety, and two methoxy groups, which may enhance its biological activity and pharmacological potential. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C18H28N2O4, with a molecular weight of 336.4 g/mol. The presence of methoxy groups contributes to the compound's lipophilicity, potentially influencing its ability to cross biological membranes and interact with various targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H28N2O4 |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 954076-33-6 |
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit significant pharmacological effects. The piperidine moiety is particularly noteworthy for its interactions with neurotransmitter receptors, such as dopamine and serotonin receptors, which may modulate their activity. The methoxy groups may enhance binding affinity and specificity to biological targets, making this compound a candidate for further pharmacological evaluation.
Potential Activities:
- Neuroactive Properties: Due to its structural similarity to known psychoactive compounds, this compound is explored for potential applications in treating neurological disorders.
- Antimicrobial and Anticancer Properties: Preliminary studies suggest that the compound may possess antimicrobial and anticancer activities, warranting further investigation.
The mechanism of action involves interaction with specific molecular targets. The piperidine moiety may engage neurotransmitter receptors or enzymes, modulating their activity. The methoxy groups likely play a role in enhancing the compound's binding affinity and specificity.
属性
IUPAC Name |
3,5-dimethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-22-9-8-20-6-4-14(5-7-20)13-19-18(21)15-10-16(23-2)12-17(11-15)24-3/h10-12,14H,4-9,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGLLFIVEBXZAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














